Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cyclocondensation of ethyl acetoacetate with phenylhydrazine in the presence of acetic acid . This reaction forms the pyrazole ring, which is then esterified to produce the final compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring and ester group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include pyrazole carboxylic acids, alcohol derivatives, and substituted pyrazoles .
Scientific Research Applications
Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential as an antimicrobial and anti-inflammatory agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate
- Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate
- Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position enhances its lipophilicity and may improve its bioavailability compared to other similar compounds .
Properties
IUPAC Name |
ethyl 5-ethyl-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-13-12(14(17)18-4-2)10-15-16(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXDPARCYACWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525703 |
Source
|
Record name | Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00525703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89193-17-9 |
Source
|
Record name | Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00525703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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